N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide
CAS No.:
Cat. No.: VC17471479
Molecular Formula: C34H36N6O7
Molecular Weight: 640.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H36N6O7 |
|---|---|
| Molecular Weight | 640.7 g/mol |
| IUPAC Name | N-[3-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C34H36N6O7/c1-20(2)30(42)36-33-35-29-28(31(43)37-33)38-39-40(29)32-27(41)18-26(47-32)19-46-34(21-8-6-5-7-9-21,22-10-14-24(44-3)15-11-22)23-12-16-25(45-4)17-13-23/h5-17,20,26-27,32,41H,18-19H2,1-4H3,(H2,35,36,37,42,43)/t26-,27+,32+/m0/s1 |
| Standard InChI Key | KBZFIEVFXMAWCM-PYYUSEHKSA-N |
| Isomeric SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3[C@@H](C[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
| Canonical SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(CC(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Introduction
Structural Features
The compound contains several stereocenters, making it stereochemically complex:
-
It exhibits specific stereochemistry at positions and in the tetrahydrofuran ring.
-
The presence of bulky groups like bis(4-methoxyphenyl) contributes to its structural rigidity and hydrophobic interactions.
Synthesis
While specific synthetic routes for this compound are not detailed in the sources, similar compounds are often synthesized via multistep organic reactions involving:
-
Protection and functionalization of hydroxyl groups in tetrahydrofuran derivatives.
-
Formation of triazolopyrimidine cores through cyclization reactions.
-
Introduction of aryl groups using Friedel-Crafts or nucleophilic substitution reactions.
Potential Applications
-
Pharmaceutical Research:
-
Drug Design:
-
The compound's bulky bis(4-methoxyphenyl) group may enhance lipophilicity and target membrane-associated proteins.
-
Its stereochemistry could allow selective binding to biological targets.
-
-
Biological Activity:
Computational Insights
Molecular docking studies could provide insights into the compound's binding affinity to biological targets such as viral enzymes or cancer-related proteins:
-
The triazolopyrimidine unit may act as a hydrogen bond donor/acceptor.
-
The tetrahydrofuran moiety could mimic sugar moieties in nucleotides.
Challenges and Future Directions
-
Synthesis Complexity:
-
Multi-step synthesis with high stereochemical control is required.
-
Optimization of yield and purity remains critical.
-
-
Biological Evaluation:
-
Comprehensive in vitro and in vivo studies are essential to establish pharmacological profiles.
-
-
Derivatization:
-
Modifications at the hydroxytetrahydrofuran or triazolopyrimidine moieties could enhance potency or selectivity.
-
This compound represents a promising scaffold for further exploration in medicinal chemistry due to its unique structural features and potential biological activities. Further research should focus on its synthesis optimization, biological evaluation, and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume